N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide
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Overview
Description
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-thioxopyridine-3-carbonitrile with substituted benzaldehydes under basic conditions to form the thieno[2,3-b]pyridine core . This intermediate is then further functionalized through acylation and other reactions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in cancer cells or microorganisms . Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide can be compared with other similar compounds, such as:
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit significant biological activities, including antiproliferative effects.
1H-pyrazolo[3,4-b]pyridine derivatives: Known for their diverse pharmacological properties, these compounds share structural similarities with thieno[2,3-b]pyridines.
6H-benzo[4,5]thieno[2,3-b]indole: This compound is used in the development of thermally activated delayed fluorescence emitters, highlighting its unique photophysical properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H20N2O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C28H20N2O2S/c1-18(31)29-25-24-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)30-28(24)33-27(25)26(32)21-15-9-4-10-16-21/h2-17H,1H3,(H,29,31) |
InChI Key |
LIPWAGYVZXSJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC2=C1C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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